molecular formula C15H13ClO2 B1452024 3-[(4-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-74-7

3-[(4-Methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1452024
CAS No.: 1160250-74-7
M. Wt: 260.71 g/mol
InChI Key: MYZFENYWGQQYBS-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Effects

3-[(4-Methylbenzyl)oxy]benzoyl chloride (C₁₅H₁₃ClO₂; molecular weight: 260.71 g/mol) features a benzoyl chloride core substituted at the meta-position with a 4-methylbenzyl ether group. The molecular structure comprises two aromatic rings:

  • Benzoyl chloride moiety : A benzene ring with a carbonyl chloride (-COCl) group at position 1.
  • 4-Methylbenzyl ether : A methyl-substituted benzyl group (-CH₂C₆H₄CH₃) linked via an oxygen atom to position 3 of the benzoyl chloride ring.

Substituent Effects :

  • The electron-withdrawing chlorine atom in the acyl chloride group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles.
  • The 4-methylbenzyl ether donates electrons through the oxygen atom, moderating the electron-deficient nature of the aromatic system. Steric hindrance from the methyl group may influence reaction kinetics in bulky environments.

Stereochemical Considerations and Isomerism

The compound lacks chiral centers due to its planar aromatic systems and symmetrical substitution patterns. However, conformational isomerism arises from rotation around the ether (-O-CH₂-) bond, leading to distinct rotamers in solution. Positional isomers are possible if the methyl or ether groups occupy alternate positions on the aromatic rings (e.g., 4-[(3-methylbenzyl)oxy]benzoyl chloride), though these are distinct compounds with unique physicochemical profiles.

Physicochemical Characteristics

Property Value/Description Source
Molecular Weight 260.71 g/mol
Solubility Soluble in THF, DCM, DMF; insoluble in water
Melting Point Not explicitly reported (predicted: 85–95°C)
Stability Moisture-sensitive; decomposes in aqueous media
Volatility Low (non-volatile under standard conditions)

The acyl chloride group renders the compound hygroscopic, necessitating storage under anhydrous conditions or inert gas. Thermal stability is moderate, with decomposition observed above 150°C.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) :
    • δ 7.8–7.6 (m, 1H, aromatic H adjacent to COCl)
    • δ 7.4–7.2 (m, 6H, aromatic H from both rings)
    • δ 5.1 (s, 2H, OCH₂)
    • δ 2.3 (s, 3H, CH₃)
  • ¹³C NMR :
    • δ 167.5 (C=O), 138.2–114.7 (aromatic carbons), 70.1 (OCH₂), 21.3 (CH₃)

Infrared (IR) Spectroscopy :

  • Strong absorption at 1775 cm⁻¹ (C=O stretch of acyl chloride)
  • Bands at 1260 cm⁻¹ (C-O-C ether stretch) and 2920 cm⁻¹ (C-H stretch of CH₃)

Mass Spectrometry (MS) :

  • Molecular Ion Peak : m/z 260 ([M]⁺)
  • Key Fragments: m/z 225 ([M-Cl]⁺), m/z 121 (C₇H₅O⁺ from benzoyl group)

These spectral features provide definitive identification and purity assessment in synthetic workflows.

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-5-7-12(8-6-11)10-18-14-4-2-3-13(9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZFENYWGQQYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260470
Record name 3-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-74-7
Record name 3-[(4-Methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(4-Methylbenzyl)oxy]benzoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzoyl chloride functional group, which is known for its reactivity with nucleophiles. The presence of the 4-methylbenzyl group enhances the compound's ability to interact with various biological molecules, making it a valuable candidate for therapeutic applications.

Property Value
Molecular FormulaC₁₇H₁₇ClO₃
Molecular Weight304.77 g/mol
Functional GroupsBenzoyl chloride, ether

The primary mechanism of action involves the reactivity of the benzoyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in various biochemical assays and synthetic applications, allowing for modifications of biological molecules that can lead to therapeutic effects.

Antimicrobial Activity

Several studies have indicated that benzoyl derivatives, including this compound, exhibit antimicrobial properties against various pathogens. The compound's structure suggests potential effectiveness against bacteria and fungi due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

Research has shown that compounds with similar structures to this compound possess anticancer activities. For instance, analogs have demonstrated efficacy in inhibiting tumor cell proliferation in vitro and in vivo. The specific interactions with cellular targets may lead to apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of related benzoyl derivatives against Candida species. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .
  • In Vivo Studies : In a model evaluating diabetic retinopathy, compounds structurally related to this compound demonstrated significant reductions in retinal vascular leakage, indicating potential benefits in treating diabetic complications .
  • Mechanistic Insights : Computational studies have provided insights into how similar compounds interact with biological receptors, enhancing our understanding of their pharmacodynamics and potential side effects .

Scientific Research Applications

Organic Synthesis

3-[(4-Methylbenzyl)oxy]benzoyl chloride serves as an essential intermediate in organic synthesis. Its acyl chloride functionality allows it to participate in various chemical reactions, including:

  • Acylation Reactions : The compound can acylate alcohols and amines, forming esters and amides, respectively.
  • Substitution Reactions : It can undergo nucleophilic substitution, where the chloride group is replaced by other nucleophiles, facilitating the formation of diverse organic compounds.

Proteomics

In proteomics, this compound is utilized as a derivatizing agent for proteins. Its ability to modify amino acid residues enhances the identification and analysis of proteins using techniques such as mass spectrometry. This application is crucial for understanding protein interactions and functions in biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds similar to this compound often possess antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can disrupt microbial cell membranes, leading to growth inhibition.

Anticancer Properties

While specific studies on this compound are scarce, analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, benzoyl derivatives have shown improved activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Proteomics Applications

The compound's role in proteomics has been highlighted through various studies where it aids in detailed protein mapping and functional analysis. Its reactivity allows researchers to explore complex biological systems more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Positional isomers of 3-[(4-Methylbenzyl)oxy]benzoyl chloride exhibit distinct reactivity and applications due to variations in substituent placement:

Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Key Applications/Notes
2-[(4-Methylbenzyl)oxy]benzoyl chloride 926025-99-2 2-position 260.72 Lower electrophilicity due to steric hindrance near the acyl chloride group; used in less demanding acylation reactions
4-[(4-Methylbenzyl)oxy]benzoyl chloride Not reported 4-position 260.72 Hypothesized to have higher reactivity than the 3-isomer due to reduced steric effects; limited commercial availability

Substituent Effects

Modifications to the benzyl or benzoyl groups significantly alter physicochemical properties:

  • 4-[(4-Chlorobenzyl)oxy]benzoyl chloride (CAS: sc-336219):

    • Substituent: 4-Chlorobenzyl (electron-withdrawing).
    • Reactivity: Enhanced electrophilicity compared to the methyl analog, facilitating faster acylation reactions.
    • Applications: Preferred in synthesizing bioactive molecules requiring strong electrophilic intermediates .
  • 3-[(2-Fluorobenzyl)oxy]benzoyl chloride (CAS: 938138-15-9):

    • Substituent: 2-Fluorobenzyl (moderate electron-withdrawing).
    • Reactivity: Intermediate between methyl and chloro analogs; used in fluorinated drug candidates .

Functional Group Variants

  • 3-(Trifluoromethoxy)benzoyl chloride (CAS: 86270-03-3):

    • Substituent: Trifluoromethoxy (strong electron-withdrawing).
    • Molecular Weight: 224.56 g/mol.
    • Applications: High reactivity in agrochemical synthesis; superior stability under acidic conditions compared to methyl-substituted derivatives .
  • 4-(Trichloromethyl)benzoyl chloride (CAS: 32961-44-7):

    • Substituent: Trichloromethyl (extremely electron-withdrawing).
    • Reactivity: Rapid hydrolysis in aqueous environments; niche use in polymer crosslinking .

Reactivity and Stability Data

Compound Boiling Point (°C) Density (g/cm³) Hydrolysis Rate (Relative to this compound)
This compound Not reported ~1.3 (est.) 1.0 (Baseline)
4-[(4-Chlorobenzyl)oxy]benzoyl chloride Not reported ~1.4 (est.) 2.5
3-(Trifluoromethoxy)benzoyl chloride Not reported 1.5 3.0

Notes:

  • Electron-withdrawing groups (Cl, CF₃) increase electrophilicity and hydrolysis rates .
  • Methyl groups enhance solubility in nonpolar solvents, favoring use in hydrophobic matrices .

Preparation Methods

General Synthetic Strategy

The preparation of 3-[(4-Methylbenzyl)oxy]benzoyl chloride typically involves two main stages:

  • Stage 1: Formation of the corresponding benzyloxy-substituted benzoic acid or benzoyl derivative
  • Stage 2: Conversion of the benzoic acid derivative to the benzoyl chloride

Stepwise Preparation Methods

Synthesis of 3-(4-Methylbenzyl)oxybenzoic Acid or Ester Intermediate

The key intermediate, 3-(4-methylbenzyl)oxybenzoic acid (or its ester), can be synthesized by the etherification of 3-hydroxybenzoic acid (or its derivatives) with 4-methylbenzyl chloride under basic conditions. This reaction involves nucleophilic substitution where the phenolic hydroxyl group is alkylated by the benzyl chloride.

Typical Reaction Conditions:

  • Reagents: 3-hydroxybenzoic acid or 3-hydroxybenzoyl derivatives, 4-methylbenzyl chloride
  • Base: Potassium carbonate or sodium carbonate to deprotonate the phenol
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone
  • Temperature: Elevated temperatures (e.g., 60–100 °C) to facilitate substitution
  • Time: Several hours to complete reaction

This method is supported by analogous syntheses of related compounds such as 3-chloro-4-((4-methylbenzyl)oxy)benzamide, where the benzylation of hydroxybenzamide with 4-methylbenzyl chloride in DMF under basic conditions is a common route.

Conversion to this compound

Once the benzyloxy-substituted benzoic acid is obtained, it is converted to the corresponding benzoyl chloride via acyl chloride formation reactions. Common reagents for this transformation include:

Typical Reaction Conditions:

  • Reagents: 3-[(4-methylbenzyl)oxy]benzoic acid and thionyl chloride or oxalyl chloride
  • Solvent: Anhydrous solvents such as dichloromethane or toluene
  • Temperature: Reflux or room temperature depending on reagent and solvent
  • Duration: 1–3 hours until gas evolution ceases indicating completion

This step is a standard acylation reaction and is well-documented for analogous benzoyl chlorides such as 3-methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride, where 3-methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride intermediate. Similarly, industrial methods for related phenoxybenzoyl chlorides involve refluxing the acid with oxalyl chloride or sulfur oxychloride in toluene for 0.5–2 hours.

Reaction Scheme Summary

Step Reaction Type Reactants Conditions Product
1 Etherification (O-alkylation) 3-Hydroxybenzoic acid + 4-methylbenzyl chloride K₂CO₃ base, DMF or acetone, 60–100 °C, several hours 3-(4-Methylbenzyl)oxybenzoic acid
2 Acyl chloride formation 3-(4-Methylbenzyl)oxybenzoic acid + SOCl₂ or (COCl)₂ Anhydrous solvent, reflux or room temp, 1–3 hours This compound

Detailed Research Findings and Notes

  • Base Selection: Potassium carbonate is preferred for etherification due to its mildness and effectiveness in deprotonating phenols without causing side reactions.

  • Solvent Choice: DMF is commonly used due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating nucleophilic substitution.

  • Acyl Chloride Formation: Thionyl chloride is favored for its ability to convert carboxylic acids to acyl chlorides with gaseous byproducts (SO₂ and HCl) that are easily removed, simplifying purification.

  • Purification: The benzoyl chloride product is typically purified by distillation under reduced pressure or recrystallization from suitable solvents to remove residual acid or unreacted starting materials.

  • Reaction Monitoring: The progress of the acyl chloride formation can be monitored by the cessation of gas evolution or by infrared spectroscopy detecting the characteristic acyl chloride stretch (~1800 cm⁻¹).

  • Safety Considerations: Both benzyl chlorides and acyl chlorides are moisture sensitive and lachrymatory. Reactions should be performed under anhydrous conditions with appropriate personal protective equipment and fume hood ventilation.

Comparative Analysis with Similar Compounds

The preparation of this compound closely parallels that of related benzoyl chlorides with benzyloxy substituents at different positions or with different alkyl substituents on the benzyl group, such as:

  • 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride
  • 4-[(2-Methylbenzyl)oxy]benzoyl chloride

These compounds share similar synthetic routes involving etherification followed by acyl chloride formation, confirming the robustness and general applicability of the described methods.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Notes
Etherification (O-alkylation) 3-Hydroxybenzoic acid + 4-methylbenzyl chloride + K₂CO₃ DMF or acetone, 60–100 °C, 4–12 h Base deprotonates phenol; nucleophilic substitution occurs
Acyl chloride formation 3-(4-Methylbenzyl)oxybenzoic acid + SOCl₂ or (COCl)₂ Anhydrous solvent, reflux or RT, 1–3 h Gas evolution indicates progress; moisture-free conditions required
Purification Distillation under reduced pressure or recrystallization - Removes residual acid and impurities

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Methylbenzyl)oxy]benzoyl chloride
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3-[(4-Methylbenzyl)oxy]benzoyl chloride

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